5-(Benzyloxy)-6-methyl-1H-indazole

Catalog No.
S14536496
CAS No.
918440-10-5
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyloxy)-6-methyl-1H-indazole

CAS Number

918440-10-5

Product Name

5-(Benzyloxy)-6-methyl-1H-indazole

IUPAC Name

6-methyl-5-phenylmethoxy-1H-indazole

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-11-7-14-13(9-16-17-14)8-15(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)

InChI Key

ZOYYTMVCHNOQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OCC3=CC=CC=C3)C=NN2

5-(Benzyloxy)-6-methyl-1H-indazole is a chemical compound characterized by its indazole core, which is a bicyclic structure containing a fused benzene and pyrazole ring. Its molecular formula is C14H12N2OC_{14}H_{12}N_2O with a molecular weight of approximately 224.26 g/mol. The compound features a benzyloxy group at the 5-position and a methyl group at the 6-position of the indazole ring, contributing to its unique chemical properties and biological activities. The presence of the benzyloxy group enhances its lipophilicity, which can influence its interaction with biological targets.

Typical of indazole derivatives. Notably, it can undergo:

  • Nucleophilic Substitution: The benzyloxy group can be substituted under appropriate conditions, allowing for the introduction of different substituents.
  • Reduction Reactions: The compound may be reduced to form corresponding alcohols or amines, depending on the reaction conditions.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds, expanding its utility in synthetic organic chemistry.

For example, one synthesis route involves reacting 5-benzyloxy-6-methyl-1H-indole-2-carboxylic acid with copper powder in quinoline, leading to the formation of 5-(benzyloxy)-6-methyl-1H-indazole through a cyclization process at elevated temperatures .

Research indicates that 5-(benzyloxy)-6-methyl-1H-indazole exhibits significant biological activities, particularly as an inhibitor of various cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it relevant in drug interaction studies . Additionally, compounds within this class have shown potential anti-cancer properties, suggesting their utility in treating proliferative disorders .

The synthesis of 5-(benzyloxy)-6-methyl-1H-indazole can be achieved through several methods:

  • Copper-Catalyzed Reactions: A common method involves using copper as a catalyst to facilitate the reaction between 2-formylphenylboronic acids and hydrazine derivatives. This approach allows for the construction of the indazole framework efficiently.
  • Column Chromatography Purification: Post-reaction purification typically involves silica gel column chromatography to isolate the desired product from by-products and unreacted materials .
  • Alternative Synthetic Routes: Various synthetic strategies have been explored in literature, including modifications to existing indazole derivatives to introduce the benzyloxy and methyl groups selectively.

5-(Benzyloxy)-6-methyl-1H-indazole has potential applications in:

  • Pharmaceutical Development: Due to its inhibitory effects on cytochrome P450 enzymes, it may serve as a lead compound for developing new medications with specific metabolic profiles.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules for research purposes.
  • Biological Studies: Its unique properties make it suitable for studying enzyme interactions and mechanisms in drug metabolism.

Interaction studies involving 5-(benzyloxy)-6-methyl-1H-indazole focus on its role as an inhibitor of cytochrome P450 enzymes. These studies are crucial for understanding how this compound might affect the metabolism of other drugs when co-administered. The compound's ability to inhibit CYP1A2 and CYP2D6 suggests that it could lead to increased plasma concentrations of drugs metabolized by these enzymes, necessitating careful consideration in therapeutic contexts .

Several compounds share structural similarities with 5-(benzyloxy)-6-methyl-1H-indazole. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
5-Methyl-1H-indazole78794-80-40.96Lacks benzyloxy group; simpler structure
6-Benzyloxy-1H-indazole78299-75-90.92Different positioning of benzyloxy
6-Benzyloxy-1H-indazole-3-carboxylic acid865887-11-20.75Contains carboxylic acid functionality
(4-(Benzyloxy)phenyl)hydrazine hydrochloride52068-30-10.73Hydrazine derivative; different biological activity
7-Methyl-4-(oxiran-2-ylmethoxy)-1H-indazole1402727-29-00.70Contains oxirane moiety; different reactivity

The uniqueness of 5-(benzyloxy)-6-methyl-1H-indazole lies in its specific combination of functional groups and its potent biological activity profile, particularly as an enzyme inhibitor.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

238.110613074 g/mol

Monoisotopic Mass

238.110613074 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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